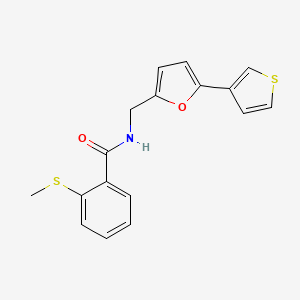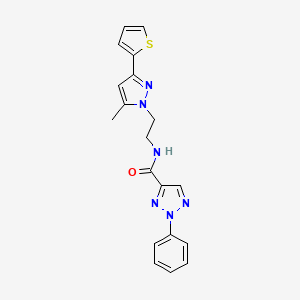
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the pyridine ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine, such as 4-fluoroaniline, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve efficiency.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The compound might inhibit enzyme activity or bind to a receptor, triggering a cascade of cellular events.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group.
Pyridine-containing quinolines: Compounds with a pyridine ring attached to the quinoline core.
Uniqueness
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of the 4-fluorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature might enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-15-5-7-16(8-6-15)24-21(26)18-13-20(14-9-11-23-12-10-14)25-19-4-2-1-3-17(18)19/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOFTXLSBTKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B2500380.png)
![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)




![3-methyl-7-[(4-methylphenyl)methyl]-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2500393.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)


![methyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2500401.png)
